molecular formula C30H20N2O4 B14948905 2,2'-(biphenyl-2,2'-diyldimethanediyl)bis(1H-isoindole-1,3(2H)-dione)

2,2'-(biphenyl-2,2'-diyldimethanediyl)bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B14948905
M. Wt: 472.5 g/mol
InChI Key: KHUOBLGJZQUDTB-UHFFFAOYSA-N
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Description

2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is a complex organic compound characterized by its biphenyl core structure linked to isoindole dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) typically involves the reaction of biphenyl derivatives with isoindole dione precursors. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the isoindole dione groups to amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted biphenyl compounds from substitution reactions.

Scientific Research Applications

2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) involves its interaction with specific molecular targets and pathways. The biphenyl core can interact with various enzymes and receptors, modulating their activity. The isoindole dione groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biphenol: A simpler biphenyl derivative with hydroxyl groups.

    4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups at different positions.

    Bisphenol A: A well-known biphenyl derivative used in the production of polycarbonate plastics.

Uniqueness

2,2’-[BIPHENYL-2,2’-DIYLDI(METHYLENE)]BIS(1H-ISOINDOLE-1,3(2H)-DIONE) is unique due to its combination of biphenyl and isoindole dione structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C30H20N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[2-[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C30H20N2O4/c33-27-23-13-5-6-14-24(23)28(34)31(27)17-19-9-1-3-11-21(19)22-12-4-2-10-20(22)18-32-29(35)25-15-7-8-16-26(25)30(32)36/h1-16H,17-18H2

InChI Key

KHUOBLGJZQUDTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4CN5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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